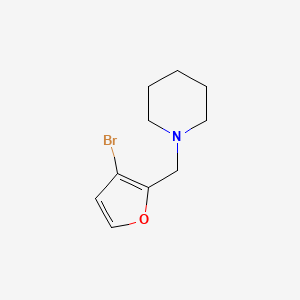

1-((3-Bromofuran-2-yl)methyl)piperidine

説明

特性

IUPAC Name |

1-[(3-bromofuran-2-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c11-9-4-7-13-10(9)8-12-5-2-1-3-6-12/h4,7H,1-3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZWWDMQGSXMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution (SN2) Approach

- The 3-bromofuran-2-ylmethyl halide (or related leaving group) is reacted with piperidine.

- Typically conducted in polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.

- Mild heating (50–80 °C) promotes substitution without degrading the furan ring.

| Parameter | Details |

|---|---|

| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |

| Base | Usually none or mild base like triethylamine to scavenge HBr |

| Temperature | 50–80 °C |

| Time | 6–24 hours |

| Yield | Moderate to good (50–80%) |

Reductive Amination Approach

- The 3-bromofuran-2-carboxaldehyde or 3-bromofuran-2-acetaldehyde is reacted with piperidine.

- The imine intermediate formed is reduced in situ using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- This method avoids the need for halide leaving groups and can offer better selectivity.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Imine formation | 3-bromofuran-2-carboxaldehyde + piperidine | RT, 1–2 h | — |

| Reduction | NaBH(OAc)3 or NaCNBH3, acetic acid catalyst | RT, 4–6 h | 70–85% |

Microwave-Assisted Synthesis

Microwave irradiation has been employed in related furan derivative syntheses to reduce reaction times and improve yields. For example, microwave-assisted nucleophilic substitution or reductive amination can be performed under sealed vessel conditions at elevated temperatures (100–150 °C) for minutes rather than hours.

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Microwave-assisted SN2 | 150 °C, sealed vessel, 5–10 min | Up to 70% | Faster reaction, cleaner product |

| Microwave-assisted reductive amination | 120 °C, 10 min | 75–85% | High efficiency, reduced side reactions |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3-bromofuran-2-ylmethyl halide + piperidine | DMF, mild base | 50–80 °C, 6–24 h | 50–80% | Straightforward, sensitive to conditions |

| Reductive amination | 3-bromofuran-2-carboxaldehyde + piperidine | NaBH(OAc)3 or NaCNBH3 | RT, 4–6 h | 70–85% | High selectivity, mild conditions |

| Microwave-assisted SN2 | Same as SN2 | Microwave irradiation | 150 °C, 5–10 min | Up to 70% | Rapid, efficient |

| Microwave-assisted reductive amination | Same as reductive amination | Microwave irradiation | 120 °C, 10 min | 75–85% | Time-saving |

Research Findings and Notes

- Selectivity and stability: The furan ring and bromine substituent are sensitive to harsh conditions; thus, mild reaction conditions are preferred to avoid ring opening or debromination.

- Microwave methods have been shown to improve yields and reduce reaction times significantly in related furan-piperidine compounds.

- Purification typically involves silica gel chromatography or recrystallization, with solvents chosen to maintain compound stability.

- Spectroscopic confirmation (NMR, IR, MS) is essential to verify the substitution pattern and integrity of the bromofuran moiety.

化学反応の分析

Types of Reactions: 1-((3-Bromofuran-2-yl)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted furan derivatives.

科学的研究の応用

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that 1-((3-Bromofuran-2-yl)methyl)piperidine exhibits significant antimicrobial properties against various bacterial strains.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Strong inhibition |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Effective against |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells. For instance, studies on various cancer cell lines have yielded the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon cancer) | 0.05 - 0.10 |

| MCF-7 (Breast cancer) | 0.02 - 0.04 |

The structural modifications of the compound significantly influence its biological activity, indicating potential pathways for drug development.

Biological Research

In biological studies, this compound has been evaluated for its effects on cellular signaling pathways:

- Mechanism of Action : The compound interacts with specific proteins involved in cell growth and apoptosis, potentially modulating inflammatory responses and tumor growth.

Case Studies

Several case studies underscore the significance of this compound in research:

- Study on Antimicrobial Effects : A study demonstrated that derivatives of this compound effectively inhibited the growth of drug-resistant bacterial strains, highlighting its potential as a novel antimicrobial agent.

- Cancer Treatment Research : In vivo experiments showed that treatment with this compound resulted in reduced tumor sizes in murine models, supporting its role as an anticancer agent.

- Inflammation Modulation : Research indicated that this compound could inhibit pro-inflammatory cytokines in activated immune cells, suggesting applications in treating inflammatory diseases.

作用機序

The mechanism of action of 1-((3-Bromofuran-2-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

類似化合物との比較

生物活性

1-((3-Bromofuran-2-yl)methyl)piperidine, a compound featuring both a furan and piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound can be represented as follows:

It consists of a piperidine ring substituted with a 3-bromofuran-2-ylmethyl group. This unique structure suggests potential interactions with various biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 270.15 g/mol |

| Melting Point | Not extensively studied |

| Solubility | Soluble in organic solvents |

This compound is hypothesized to interact with specific receptors or enzymes in the body, potentially affecting pathways involved in various diseases. The presence of the bromine atom and furan ring may enhance its binding affinity to biological targets, which is crucial for its pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including those similar to this compound, exhibit promising anticancer properties. For instance, compounds that share structural similarities have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, demonstrating enhanced apoptosis induction compared to standard treatments like bleomycin .

Antimicrobial Properties

Piperidine derivatives are also noted for their antimicrobial activities. The structural features of this compound may contribute to its efficacy against bacterial strains. Research has shown that certain piperidine derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound might possess similar properties .

Neuropharmacological Effects

Given the presence of the piperidine moiety, there is potential for neuropharmacological applications. Piperidine derivatives are often explored for their effects on neurotransmitter systems, particularly in relation to anxiety and depression . The specific interactions of this compound with neurotransmitter receptors could be an area for future research.

In Vitro Studies

A study examining the cytotoxicity of various piperidine derivatives found that modifications at the furan position significantly affected their anticancer efficacy. The compound demonstrated notable inhibition of cell proliferation in vitro, with IC50 values indicating strong activity against targeted cancer cell lines .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the behavior of this compound in biological systems. Preliminary data suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics, which could enhance their therapeutic potential .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have revealed that specific substitutions on the piperidine ring can dramatically alter biological activity. For example, variations in the bromine substitution pattern have been linked to changes in receptor binding affinity and selectivity .

Q & A

Q. Basic Screening

- Receptor binding assays : Test affinity for GPCRs (e.g., serotonin or dopamine receptors) via radioligand displacement.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Q. Advanced Mechanistic Studies

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies if binding poses conflict with activity data.

- Metabolic stability : Perform liver microsome assays to evaluate cytochrome P450-mediated degradation .

What advanced techniques are used for structural characterization of this compound?

Q. Key Methods

- Single-crystal X-ray diffraction : Resolves absolute configuration and intermolecular interactions. For example, orthogonal unit cells () enable precise refinement of torsional angles .

- Solid-state NMR : Probes - and -chemical shifts to analyze hydrogen bonding in the crystal lattice.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula () with <2 ppm error.

Q. Table: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | Pbca |

| Unit cell volume | 3347.0 ų |

| R-factor () | 0.073 |

| Z | 8 |

| Radiation source | MoKα () |

How does the bromofuran substituent influence the compound’s electronic properties and reactivity?

Q. Electronic Effects

Q. Reactivity Studies

- Halogen exchange : React with CuCN in DMF to replace Br with CN, monitored via -NMR or IR.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd(OAc)/SPhos catalysis yield biaryl derivatives .

Computational Insight

HOMO-LUMO gaps calculated via DFT (e.g., 4.2 eV) predict redox behavior, correlating with cyclic voltammetry data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。